
Methyl 6-methyl-5-nitronicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-methyl-5-nitronicotinate: is an organic compound belonging to the class of nitro-substituted nicotinates It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position is replaced by a methyl group, and the hydrogen atom at the 5-position is replaced by a nitro group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methyl-5-nitronicotinate typically involves the esterification of 6-methyl-5-nitronicotinic acid with methanol under acidic conditions. The reaction is carried out by mixing 6-methyl-5-nitronicotinic acid with an alcoholic solvent, adjusting the pH to ≤1, and maintaining the reaction temperature at 80-100°C. The reaction proceeds to form the ester, this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.
化学反応の分析
Types of Reactions: Methyl 6-methyl-5-nitronicotinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Reduction: The major product is 6-methyl-5-aminonicotinate.
Substitution: Depending on the nucleophile used, various substituted nicotinates can be formed.
科学的研究の応用
Methyl 6-methyl-5-nitronicotinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of Methyl 6-methyl-5-nitronicotinate involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Methyl 6-fluoro-5-nitronicotinate: Similar structure but with a fluorine atom at the 6-position instead of a methyl group.
Methyl 6-chloro-5-nitronicotinate: Contains a chlorine atom at the 6-position.
Methyl 6-amino-5-nitronicotinate: Has an amino group at the 6-position instead of a methyl group.
Uniqueness: Methyl 6-methyl-5-nitronicotinate is unique due to the presence of both a methyl group and a nitro group on the nicotinate structure. This combination of functional groups imparts specific chemical and biological properties that are distinct from other similar compounds. The methyl group enhances lipophilicity, while the nitro group contributes to its reactivity and potential biological activity.
特性
分子式 |
C8H8N2O4 |
|---|---|
分子量 |
196.16 g/mol |
IUPAC名 |
methyl 6-methyl-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C8H8N2O4/c1-5-7(10(12)13)3-6(4-9-5)8(11)14-2/h3-4H,1-2H3 |
InChIキー |
GWPVWCDNEPOCNH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


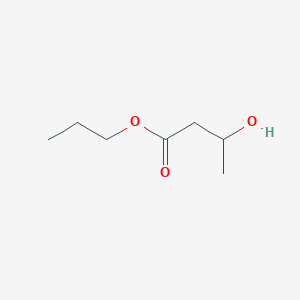
![5-Bromobenzo[D]isothiazole-7-carboxylic acid](/img/structure/B13918993.png)
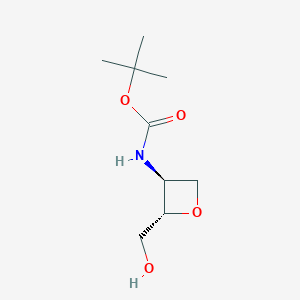
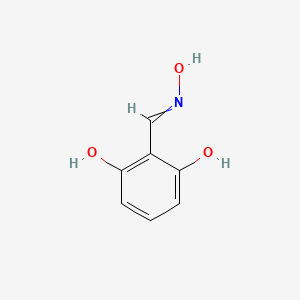
![1-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13918998.png)

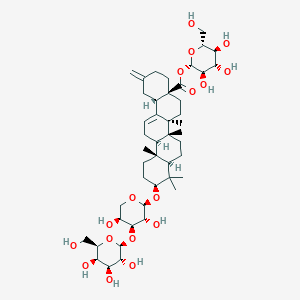
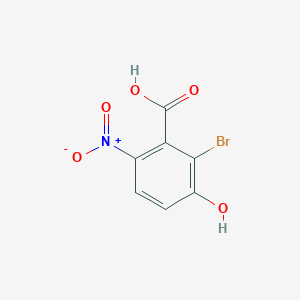


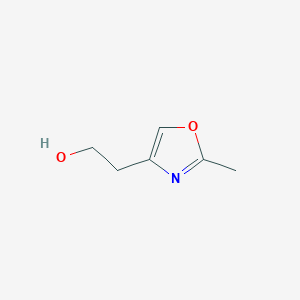

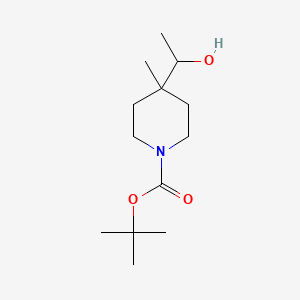
![7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13919051.png)
